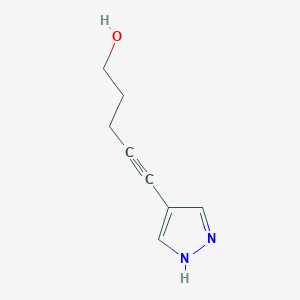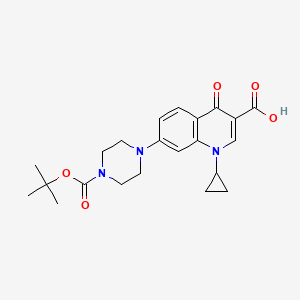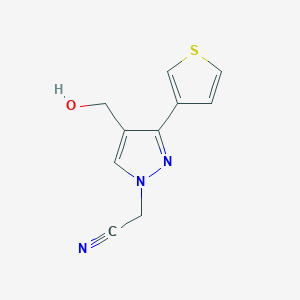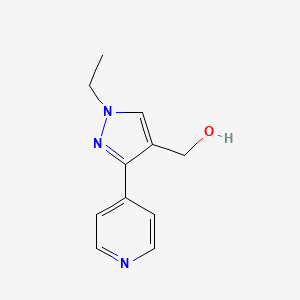
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
説明
“(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with pyrazole and pyridinyl scaffolds, similar to "(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol", have been evaluated for their potential as selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism and can help predict drug-drug interactions. The review by Khojasteh et al. (2011) discusses the potency and selectivity of such inhibitors, highlighting their importance in drug development and pharmacokinetic studies Khojasteh et al., 2011.
Synthesis and Biological Activities of Pyrazole Derivatives
Sheetal et al. (2018) reviewed the synthesis and biological activities of pyrazole derivatives, synthesized under microwave conditions. These compounds, including variants similar to "this compound", show potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This highlights the versatility and significant interest in pyrazole derivatives for agrochemical and pharmaceutical applications Sheetal et al., 2018.
Electrocatalysts for Fuel Cells
The development of electrocatalysts for direct alcohol fuel cells, including methanol, has seen significant advances. Jiang et al. (2005) summarize recent progress in electrocatalysts for alcohol oxidation and oxygen reduction, crucial for fuel cell development. Compounds with methanol groups, akin to "this compound", are pivotal in synthesizing catalysts for methanol oxidation reactions, demonstrating the compound's relevance in renewable energy technologies Jiang et al., 2005.
Methanol Synthesis and Conversion
The synthesis and conversion of methanol to other chemicals or fuels is a significant area of research due to methanol's role as a basic chemical and potential fuel source. Cybulski (1994) reviewed catalysts, mechanisms, kinetics, and modeling relevant to methanol synthesis and conversion processes, including the liquid-phase synthesis of methanol. This comprehensive review underscores the importance of methanol and related compounds in industrial chemistry and the development of sustainable chemical processes Cybulski, 1994.
特性
IUPAC Name |
(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURSJMALFPGJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



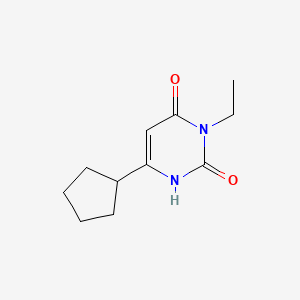

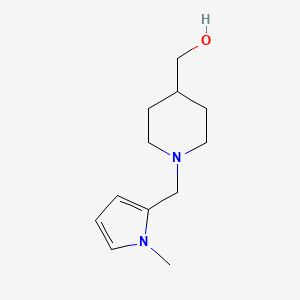
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)
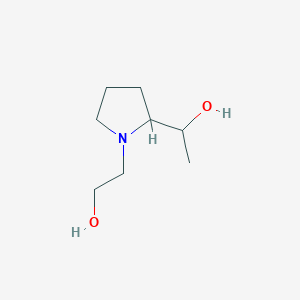
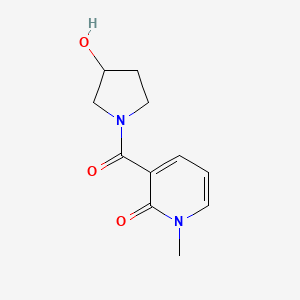
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)



![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
